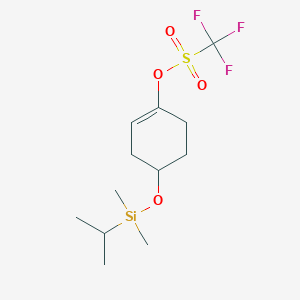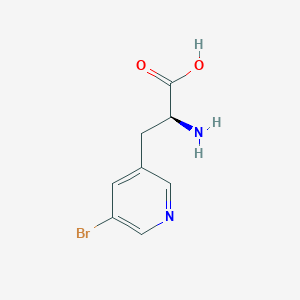
(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a brominated pyridine ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by coupling with an amino acid precursor. One common method involves the use of 5-bromopyridine-3-boronic acid as a starting material, which undergoes a Suzuki-Miyaura coupling reaction with an appropriate amino acid derivative . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom, yielding a pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromopyridine: This compound lacks the amino acid backbone but shares the brominated pyridine ring.
3-bromo-2-aminopyridine: Similar to 2-amino-5-bromopyridine but with a different substitution pattern on the pyridine ring.
5-bromo-2-pyridinamine:
Uniqueness
(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid is unique due to its combination of a brominated pyridine ring and an amino acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
JBBBFGWNCKSSFD-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Br)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=NC=C1Br)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


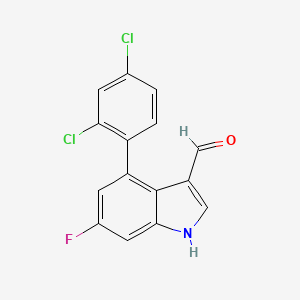
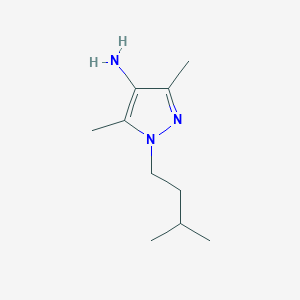
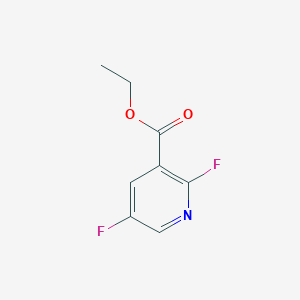
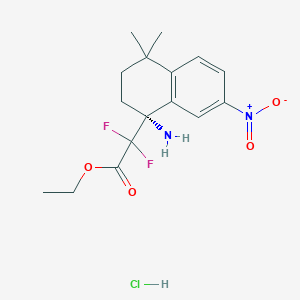
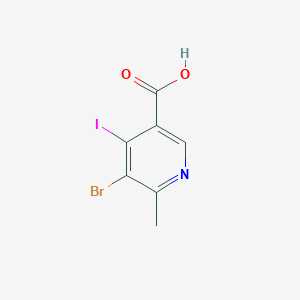
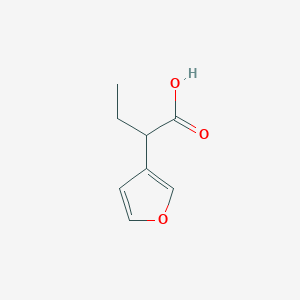


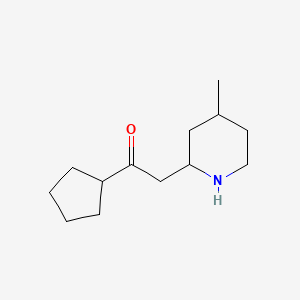

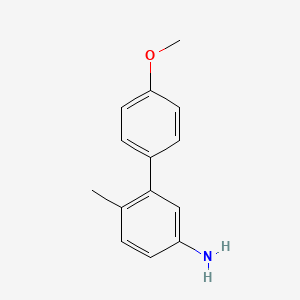
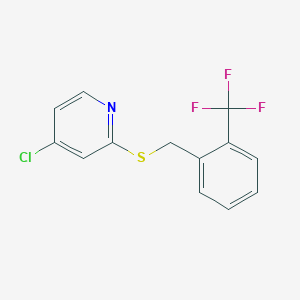
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
